molecular formula C13H11BrF4N2O2 B15134848 5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione

5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione

Cat. No.: B15134848
M. Wt: 383.14 g/mol
InChI Key: BFERXJBBABNERL-UHFFFAOYSA-N
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Description

5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione is a synthetic organic compound with the molecular formula C13H9BrF4N2O2. It is a derivative of pyrimidine and is characterized by the presence of bromine, fluorine, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative.

Scientific Research Applications

5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione is unique due to its specific combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H11BrF4N2O2

Molecular Weight

383.14 g/mol

IUPAC Name

5-bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H11BrF4N2O2/c1-6-10(14)11(21)19-12(22)20(6)5-7-8(13(16,17)18)3-2-4-9(7)15/h2-4,6,10H,5H2,1H3,(H,19,21,22)

InChI Key

BFERXJBBABNERL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)Br

Origin of Product

United States

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